![molecular formula C14H22N4O2 B2497641 1-[(4-环戊基-4H-1,2,4-三唑-3-基)甲基]哌啶-4-甲酸 CAS No. 1547050-46-3](/img/structure/B2497641.png)

1-[(4-环戊基-4H-1,2,4-三唑-3-基)甲基]哌啶-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

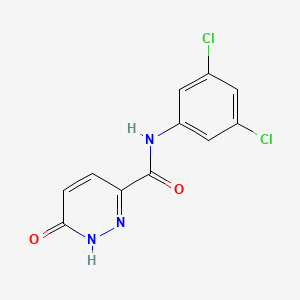

Synthesis Analysis

The synthesis of related compounds, such as 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives, involves the introduction of triazole rings into the piperidine structure, which is a key step also likely involved in the synthesis of the compound . This process has been demonstrated through the synthesis of fluoroquinolones, where the triazole moiety is introduced at the C7 position of the quinolone core to afford compounds with antibacterial activity (Huang et al., 2010).

Molecular Structure Analysis

The study of molecular structures similar to "1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid" often involves detailed theoretical studies, such as density functional theory (DFT) calculations, to predict stability, molecular geometry, and electronic properties. An example of this approach is found in the analysis of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, where DFT calculations were used to analyze the hydrazone-hydrazine tautomerism of intermediate products (Zhang et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds with structures similar to the subject compound often showcase a variety of transformations, including cycloadditions, aminomethylations, and reactions with electrophiles, highlighting the versatility and reactivity of such molecular frameworks. For instance, piperidinium derivatives have been shown to undergo aminomethylation, forming complex heterocyclic structures (Dotsenko et al., 2012).

Physical Properties Analysis

The physical properties of compounds like "1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid" can be inferred from related studies, which often focus on crystalline structure, solubility, melting points, and molecular interactions within crystals. For instance, the crystal and molecular structure of similar piperidine derivatives have been explored to understand their stability and interactions (Ban et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, are key to understanding the utility and application of such compounds. Studies on N-substituted piperidine derivatives, for example, have explored their potential as inhibitors, showcasing the importance of the piperidine moiety in medicinal chemistry (Picard et al., 2000).

科学研究应用

三唑衍生物在药物开发中的应用

由于其广泛的生物活性,三唑衍生物已被广泛研究,用于新药物开发。从2008年到2011年的专利回顾突显了三唑在制药领域的重要性,涉及抗炎、抗菌、抗肿瘤和抗病毒等方面的发展。这表明了人们对三唑化合物在解决各种与健康相关问题方面的持续兴趣和潜力,包括可能涉及感兴趣化合物中特定三唑基团的(Ferreira et al., 2013)。

哌啶衍生物在中枢神经系统药物发现中的应用

哌啶是一种含氮六元杂环,是许多中枢神经系统活性药物中的关键药效团。研究表明,包含哌啶及其衍生物可以显著增强靶向D2样受体的化合物的效力和选择性,这表明可以探索对哌啶基团进行修改,例如在感兴趣化合物中(Sikazwe et al., 2009)。

哌嗪类似物的抗分枝杆菌活性

尽管不是直接哌啶,但哌嗪——一种结构相关的双环杂环化合物——已被强调在抗分枝杆菌药物的开发中的作用。这一见解表明,包括含有哌啶环的结构类似物在寻找针对结核分枝杆菌及其耐药菌株的新治疗方法中也可能具有潜力(Girase et al., 2020)。

有机化学中的合成和应用

该化合物的结构包括三唑和哌啶组分,也表明其在合成各种有机分子中的实用性。例如,三唑已被广泛应用于点击化学,这是一种以其在创建多样化和复杂分子方面的效率而受到赞赏的方法,包括制药、聚合物和材料科学应用。这种方法,特别是涉及铜催化的偶极炔环加成反应(CuAAC),以其环保特性而闻名,并已广泛用于开发具有三唑核心的新药物和材料(de Souza et al., 2019)。

作用机制

Target of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

It is known that various internal and external factors can influence the action of anticancer drugs .

生化分析

Biochemical Properties

It is known that triazole derivatives, including 1,2,4-triazoles, have shown promising anticancer activities . They have been evaluated against various human cancer cell lines and some of them have shown cytotoxic activity

Cellular Effects

Some triazole derivatives have shown cytotoxic activities against various human cancer cell lines . They have been found to have a promising cytotoxic activity against Hela cell line

Molecular Mechanism

Molecular docking studies have been done to understand the mechanism and binding modes of triazole derivatives in the binding pocket of aromatase enzyme as a possible target

属性

IUPAC Name |

1-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-14(20)11-5-7-17(8-6-11)9-13-16-15-10-18(13)12-3-1-2-4-12/h10-12H,1-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOJOZIJXANCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NN=C2CN3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)

![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)

![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)